molecular formula C15H14O4 B8695727 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol CAS No. 91998-26-4

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

Cat. No. B8695727
Key on ui cas rn: 91998-26-4
M. Wt: 258.27 g/mol
InChI Key: BLPKXLBFSPBPHU-UHFFFAOYSA-N
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Patent
US08986903B2

Procedure details

In a flask equipped with a stirring blade and a thermometer, montmorillonite clay K10 (150 g) and 99 g of dihydroxybenzophenone were charged and the atmosphere in the flask was replaced by nitrogen. 242 mL of ethylene glycol and 99 mL of methyl orthoformate were added and the reaction was carried out at 110° C. while distilling of by-products produced. After 18 hours, 66 g of methyl orthoformate was added and the reaction was carried out for additional 30 hours, namely, 48 hours in total. The reaction solution was diluted with 300 mL of ethyl acetate added, filtered and then extracted with an aqueous 2% sodium hydrogen carbonate solution four times. The extract solution was concentrated and then recrystallized from dichloroethane to obtain the objective 2,2-bis(4-hydroxyphenyl)-1,3-dioxolane. From gas chromatography, the purity was found to be 99.5%.
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two
Name
methyl orthoformate
Quantity
99 mL
Type
reactant
Reaction Step Two
Name
methyl orthoformate
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3](O)=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11]C=[CH:9][CH:8]=1)=O.[CH2:17]([OH:20])[CH2:18][OH:19].[CH:21]([O-:25])([O-])OC.C(OCC)(=[O:28])C>>[OH:28][C:15]1[CH:2]=[CH:3][C:4]([C:5]2([C:7]3[CH:8]=[CH:9][C:21]([OH:25])=[CH:11][CH:12]=3)[O:20][CH2:17][CH2:18][O:19]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
99 g
Type
reactant
Smiles
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)O
Step Two
Name
Quantity
242 mL
Type
reactant
Smiles
C(CO)O
Name
methyl orthoformate
Quantity
99 mL
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Three
Name
methyl orthoformate
Quantity
66 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a stirring blade
CUSTOM
Type
CUSTOM
Details
was carried out at 110° C.
DISTILLATION
Type
DISTILLATION
Details
while distilling of by-products
CUSTOM
Type
CUSTOM
Details
produced
WAIT
Type
WAIT
Details
the reaction was carried out for additional 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with an aqueous 2% sodium hydrogen carbonate solution four times
CONCENTRATION
Type
CONCENTRATION
Details
The extract solution was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from dichloroethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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